3-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine
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Overview
Description
3-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is a heterocyclic compound that features a unique structure combining an imidazole ring fused with an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with a suitable amine to form an imine intermediate, which then undergoes cyclization under acidic or basic conditions to form the desired azepine ring . The reaction conditions often include heating under reflux and the use of solvents such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the azepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as heating or the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 3-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the azepine ring can interact with biological membranes, affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Azepine: A seven-membered nitrogen-containing ring with similar structural features.
Imidazole: A five-membered ring containing two nitrogen atoms, often found in biologically active compounds.
Benzazepine: A fused ring system combining benzene and azepine rings, known for its pharmacological properties.
Uniqueness
3-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
321981-09-3 |
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Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine |
InChI |
InChI=1S/C16H20N2O/c1-2-19-14-9-7-13(8-10-14)15-12-17-16-6-4-3-5-11-18(15)16/h7-10,12H,2-6,11H2,1H3 |
InChI Key |
PALRXTFYFQKSTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN=C3N2CCCCC3 |
solubility |
32 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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